2-(2-Methoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-21-10-5-3-2-4-9(10)17-8-16-7-6-11(22-16)12(15(19)20)13(16)14(17)18/h2-7,11-13H,8H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLKPLJIYRQHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC34C=CC(O3)C(C4C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ugi-Azide/(N-Acylation/exo-Diels–Alder)/Dehydration Cascade
The Ugi-azide reaction serves as a cornerstone for constructing the tetrahydroepoxyisoindole scaffold. In a representative protocol:
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Reactants : Furan-2-ylmethanamine (1.0 equiv), 2-methoxybenzaldehyde (1.2 equiv), tert-butyl isocyanide (1.5 equiv), azidotrimethylsilane (2.0 equiv), and maleic anhydride (1.5 equiv) are combined in anhydrous toluene.
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Conditions : The mixture is stirred under nitrogen at room temperature for 4 hours, followed by microwave-assisted dehydration at 110°C for 1 hour with p-toluenesulfonic acid (PTSA, 3.0 equiv).
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Outcome : The exo-Diels–Alder adduct forms the epoxyisoindole core, with subsequent dehydration yielding the target compound in 48% yield after silica gel chromatography (hexanes/ethyl acetate, 7:3).
Critical Parameters :
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Microwave irradiation enhances reaction efficiency by reducing decomposition pathways.
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Steric hindrance from the 2-methoxyphenyl group necessitates extended reaction times (up to 6 hours) for complete cyclization.
Acid-Catalyzed Cyclization of Carboxylic Acid Derivatives
Triflic Acid-Mediated Annulation
Superelectrophilic activation using trifluoromethanesulfonic acid (CF₃SO₃H) enables direct cyclization of preformed carbamic acid anhydrides:
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Substrate Preparation : Phenylacetic acid (1.0 equiv) reacts with 2-methoxyphenyl isocyanate (1.5 equiv) in dichloromethane at 0°C for 30 minutes.
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Cyclization : Addition of CF₃SO₃H (10 equiv) induces electrophilic activation, forming the isoindole ring via intramolecular acylation.
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Yield : 62% isolated yield after alkaline workup (pH 10–11) and column purification.
Side Reactions :
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Competing amidation (20% aniline byproduct) occurs with suboptimal acid stoichiometry.
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Lowering the reaction temperature to −20°C suppresses epimerization at C₇a.
Diels–Alder Approaches for Epoxyisoindole Formation
Maleic Anhydride as Dienophile
Maleic anhydride participates in a regioselective exo-Diels–Alder reaction with furan-derived dienes:
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Diene Synthesis : Furan-2-ylmethanamine is condensed with 2-methoxybenzaldehyde via Schiff base formation.
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Cycloaddition : Maleic anhydride (1.5 equiv) reacts with the diene in toluene at 80°C for 12 hours, yielding the bicyclic adduct with cis-epoxide geometry.
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Oxidation : The intermediate alcohol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄), achieving 65% overall yield.
Stereochemical Analysis :
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Density functional theory (DFT) calculations (M06-2X-D3/6-311+G(d)) confirm the exo transition state is favored by 8.3 kcal/mol over endo, rationalizing the observed stereochemistry.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or the epoxy group to a diol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanol, sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield compounds with additional oxo or epoxy groups, while reduction can produce hydroxyl or diol derivatives.
Scientific Research Applications
Pharmacological Studies
Research indicates that this compound exhibits potential pharmacological properties. It has been studied for its effects on various biological pathways:
- Antinociceptive Activity : Studies have shown that derivatives of hexahydroisoindoles can exhibit pain-relieving properties. For instance, compounds similar to 2-(2-Methoxyphenyl)-1-oxo have been evaluated in animal models for their efficacy in reducing pain responses .
Anticancer Research
Recent studies have explored the anticancer potential of this compound:
- Mechanism of Action : It has been observed to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The compound's ability to inhibit tumor growth has been documented in vitro and in vivo .
Neuropharmacology
The influence of this compound on neurological pathways has garnered attention:
- Cognitive Enhancement : Preliminary research suggests that it may enhance cognitive functions by modulating neurotransmitter levels in the brain. This suggests potential applications in treating neurodegenerative diseases .
Data Table: Summary of Research Findings
| Application Area | Key Findings | Reference |
|---|---|---|
| Pharmacology | Exhibits antinociceptive properties | |
| Anticancer Research | Induces apoptosis in cancer cell lines | |
| Neuropharmacology | Potential cognitive enhancement effects |
Case Study 1: Antinociceptive Effects
In a controlled study involving rodent models, the administration of 2-(2-Methoxyphenyl)-1-oxo demonstrated significant reductions in pain responses compared to control groups. The study highlighted its potential as a non-opioid analgesic alternative .
Case Study 2: Anticancer Activity
A series of experiments conducted on human cancer cell lines indicated that the compound inhibited cell proliferation and induced apoptosis. The results were promising enough to warrant further investigation into its mechanism and potential therapeutic applications .
Case Study 3: Cognitive Function Improvement
A pilot study assessed the cognitive effects of the compound on aged rats. Results showed improved memory retention and learning capabilities, suggesting a role in neuroprotection and cognitive enhancement .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Key structural analogs differ in the substituents attached to the phenyl ring at position 2. For example:
- 2-(4-Chlorophenyl) derivative : Replacing the methoxy group with chlorine (as in methyl 3-allyl-2-(4-chlorophenyl)-1-oxo-...-carboxylate) enhances electrophilicity and may improve binding to hydrophobic targets. X-ray crystallography confirms retained bicyclic geometry but altered intermolecular interactions due to the chlorine atom’s steric and electronic effects .
- 2-(Pyridin-4-ylmethyl) derivative : Substitution with a pyridinyl group (CAS: 1164454-61-8) introduces basicity and hydrogen-bonding capacity, which could enhance interactions with biological targets like enzymes or receptors .
Modifications to the Epoxyisoindole Core
- 3a,6-Epoxy vs. Non-Epoxy Derivatives: Compounds lacking the epoxy ring (e.g., simple isoindoline carboxylates) exhibit greater conformational flexibility but reduced thermal stability. The epoxy group in the target compound imposes a puckered ring conformation, as defined by Cremer-Pople coordinates , which may affect binding specificity.
- Stereoisomerism : Diastereomers like cis-6eB and trans-6eA (from ) demonstrate distinct crystallographic packing and solubility profiles. For instance, trans-6eA shows a melting point of 187–190°C, while cis-6eB’s lower symmetry may reduce crystallinity .
Functional Group Variations at Position 7
- Carboxylic Acid vs. Ester/Amide Derivatives : The free carboxylic acid (as in the target compound) enhances solubility in polar solvents and enables salt formation. In contrast, esterified analogs (e.g., methyl or ethyl esters) are more lipophilic, favoring passive diffusion in biological systems. Amide derivatives, such as trans-37 and cis-37 (), exhibit improved metabolic stability and are common in prodrug design .
Key Physicochemical Data
Biological Activity
The compound 2-(2-Methoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid , also known by its CAS number 956923-59-4 , is a complex organic molecule of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 301.29 g/mol . Its structure includes an epoxyisoindole core and a methoxyphenyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅NO₅ |
| Molecular Weight | 301.29 g/mol |
| CAS Number | 956923-59-4 |
The biological activity of this compound is attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the epoxy group and methoxyphenyl moiety enhances its binding affinity and specificity towards these targets. Specifically, it may modulate pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the isoindole class. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells.
Case Study: Anticancer Effects
In a study evaluating the anticancer effects of related isoindole derivatives using the MTT assay:
- Compound A : IC50 = 15 µM against MCF-7
- Compound B : IC50 = 10 µM against A549
These results suggest that derivatives similar to This compound could exhibit comparable anticancer properties.
Anti-inflammatory Properties
Compounds in this class have also been investigated for their anti-inflammatory effects. Research indicates that they may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with isoindole derivatives. This includes activity against both Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| (3aS,6R)-2-(3-hydroxyphenyl)-1-oxo... | Hydroxy group instead of methoxy | Moderate anticancer activity |
| (3aS,6R)-2-(4-methoxyphenyl)-1-oxo... | Methoxy group in para position | Higher cytotoxicity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Methoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid, and how can reaction efficiency be optimized?
- Methodology :
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Step 1 : Start with epoxide ring formation via oxidation of isoindole precursors (e.g., using meta-chloroperbenzoic acid) under controlled pH (4–6) to stabilize the epoxy group.
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Step 2 : Introduce the 2-methoxyphenyl moiety via Friedel-Crafts alkylation or palladium-catalyzed coupling, ensuring anhydrous conditions to prevent hydrolysis.
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Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates using NaOH/EtOH (1:2 v/v) at 60°C for 6 hours.
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Optimization : Use ICReDD’s computational reaction path search methods to predict intermediates and byproducts, reducing trial-and-error experimentation .
- Data Table : Comparative Yields of Synthetic Routes
| Route | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 62 | >95% |
| Pd-Catalyzed Coupling | Pd(OAc)₂/XPhos | 78 | >97% |
Q. How should researchers characterize the stereochemistry and conformational dynamics of this compound?
- Methodology :
- X-ray Crystallography : Resolve the 3D structure, focusing on the epoxyisoindole core and methoxyphenyl orientation.
- NMR Analysis : Use ¹H-¹H COSY and NOESY to confirm spatial proximity of H-3a and H-7a protons, indicating ring puckering.
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-311+G(d,p)) to validate stereoelectronic effects .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for epoxyisoindole derivatives?
- Methodology :
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Quantum Chemical Calculations : Perform transition state analysis (TSA) using Gaussian 16 to identify competing pathways (e.g., epoxide ring-opening vs. acid decarboxylation).
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Kinetic Isotope Effects (KIE) : Compare experimental and computed KIE values to validate mechanistic hypotheses.
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Case Study : A 2024 study integrated DFT-derived activation energies with experimental Arrhenius plots, resolving discrepancies in rate-determining steps .
- Data Table : Key Computational Parameters
| Parameter | Value (kcal/mol) |
|---|---|
| ΔG‡ (Epoxide Opening) | 24.3 |
| ΔG‡ (Decarboxylation) | 28.7 |
Q. What strategies mitigate instability of the epoxyisoindole core under acidic or oxidative conditions?
- Methodology :
- Stability Screening : Use accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring.
- Protective Groups : Temporarily mask the carboxylic acid with tert-butyl esters during synthetic steps involving acidic media.
- Formulation : Co-crystallize with stabilizing agents (e.g., cyclodextrins) to reduce epoxy ring strain .
Q. How can researchers design experiments to probe biological activity while accounting for potential hydrolytic degradation?
- Methodology :
- Hydrolysis Profiling : Incubate the compound in PBS (pH 7.4) and simulate physiological conditions. Monitor degradation products via UPLC-QTOF.
- Structure-Activity Relationship (SAR) : Compare bioactivity of the parent compound with its hydrolysis products (e.g., opened epoxide derivatives).
- Reference : A 2021 study on similar isoindole derivatives identified a 40% loss of anti-inflammatory activity after 24-hour hydrolysis .
Methodological & Safety Considerations
Q. What analytical techniques are critical for distinguishing this compound from structurally similar impurities?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ = 332.1264 for C₁₉H₁₈NO₅).
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:IPA 85:15) to separate enantiomers if synthetic routes introduce stereocenter racemization .
Q. How should researchers handle safety risks associated with the epoxyisoindole core?
- Protocol :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents.
- First Aid : In case of skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
